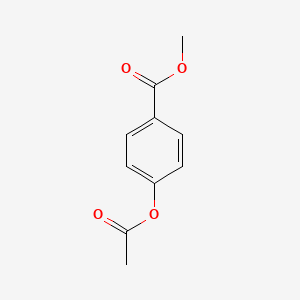Methyl 4-acetoxybenzoate
CAS No.: 24262-66-6
Cat. No.: VC1713092
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24262-66-6 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | methyl 4-acetyloxybenzoate |
| Standard InChI | InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3 |
| Standard InChI Key | PGJQPLVEUVHSFQ-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Formula and Composition
Methyl 4-acetoxybenzoate has the molecular formula C10H10O4 with a molecular weight of 194.18 g/mol . The compound's structure features a benzene ring with two key functional groups: an acetoxy group (CH3COO-) at the para position and a methyl ester group (-COOCH3). This arrangement contributes to its specific chemical behavior and reactivity patterns .
Structural Characteristics
The chemical structure of Methyl 4-acetoxybenzoate can be described as follows:
-
Core structure: A substituted benzene ring
-
Para-position substitution: Acetoxy group (derived from acetic acid)
-
Carboxyl position: Methyl ester group
-
Bond arrangement: The acetoxy group connects to the aromatic ring through an oxygen atom, while the methyl ester contains a carbonyl group linked to both the ring and a methoxy group
Chemical Identifiers and Nomenclature
Methyl 4-acetoxybenzoate is registered with several standard chemical identifiers that facilitate its recognition in scientific databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 24262-66-6 |
| European Community (EC) Number | 607-348-8 |
| ChEBI ID | CHEBI:86900 |
| IUPAC Name | methyl 4-acetyloxybenzoate |
| InChI | InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3 |
| InChI Key | PGJQPLVEUVHSFQ-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)OC |
| DSSTox Substance ID | DTXSID70342085 |
| Metabolomics Workbench ID | 69941 |
The compound is also known by several synonyms including:
Physical Properties
Physical State and Appearance
Methyl 4-acetoxybenzoate exists as a white crystalline powder at room temperature . This physical appearance is characteristic of many purified organic compounds and can serve as a preliminary identifier during laboratory analysis.
Thermal Properties
The compound has a defined melting point of 82°C . This thermal property is essential for:
-
Confirming compound purity (pure substances typically exhibit sharp melting points)
-
Facilitating proper handling and storage conditions
-
Informing formulation considerations for potential applications
Chemical Classification
Methyl 4-acetoxybenzoate is classified as:
-
A benzoate ester
-
A member of phenyl acetates
-
A para-substituted aromatic compound
This classification is important for understanding its chemical behavior, reactivity patterns, and potential functional applications.
Natural Occurrence
Documented Natural Sources
Methyl 4-acetoxybenzoate has been reported to occur naturally in Phoenix dactylifera, commonly known as the date palm . This finding represents an important phytochemical characteristic of this economically significant plant species. The compound has been identified through advanced analytical techniques, establishing its presence as a natural constituent rather than a contaminant or artifact.
Significance in Natural Systems
The presence of Methyl 4-acetoxybenzoate in date palm suggests potential biological roles, which may include:
-
Contributing to the plant's defense mechanisms
-
Participating in biochemical pathways specific to Phoenix dactylifera
-
Influencing the sensory or nutritional properties of the fruit
Chemical Reactivity
Functional Group Reactivity
The chemical structure of Methyl 4-acetoxybenzoate suggests predictable reactivity patterns based on its functional groups:
-
Ester groups (both acetoxy and methyl ester) may undergo:
-
Hydrolysis under acidic or basic conditions
-
Transesterification with alcohols
-
Reduction to alcohols with appropriate reducing agents
-
-
The aromatic ring may participate in:
-
Electrophilic aromatic substitution reactions
-
Reduction reactions under specific conditions
-
These reactivity patterns are consistent with the established chemistry of benzoate esters and phenyl acetates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume